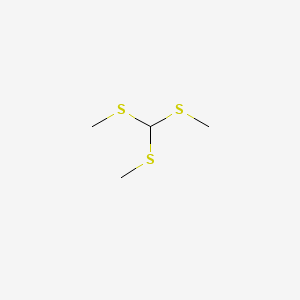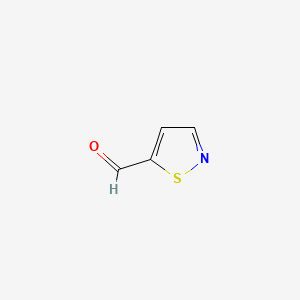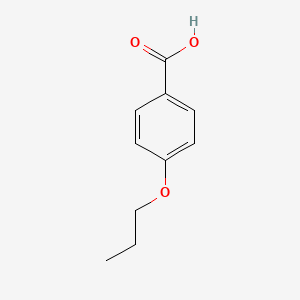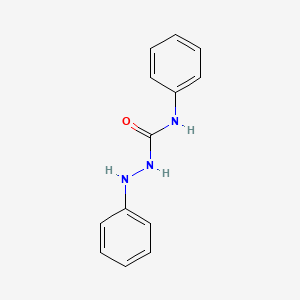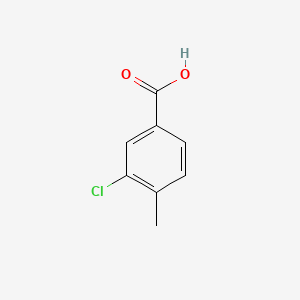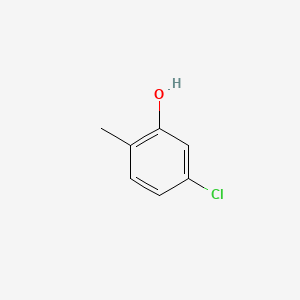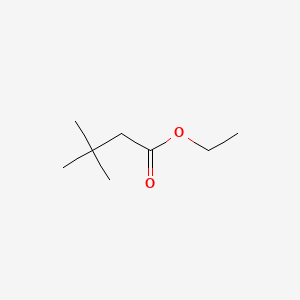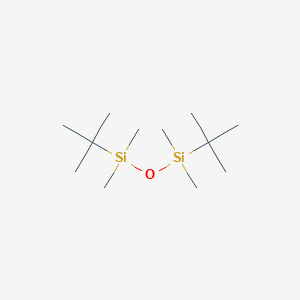
Disiloxane, 1,3-bis(1,1-dimethylethyl)-1,1,3,3-tetramethyl-
Übersicht
Beschreibung
“Disiloxane, 1,3-bis(1,1-dimethylethyl)-1,1,3,3-tetramethyl-” is a type of disiloxane, a class of compounds containing a silicon-oxygen-silicon (Si-O-Si) linkage . The molecular formula of this compound is C10H26OSi2 .
Molecular Structure Analysis
The molecular structure of “Disiloxane, 1,3-bis(1,1-dimethylethyl)-1,1,3,3-tetramethyl-” consists of two silicon atoms linked by an oxygen atom, with methyl and tert-butyl groups attached to the silicon atoms .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Disiloxane derivatives like hydroxyester disiloxanes have been synthesized for developing poly(siloxane-urethane) copolymers, exhibiting unique properties. These compounds show potential for advanced material applications due to their distinct characteristics and cost-effective production methods (Pusztai, Nagy, & Wagner, 2012).
- The preparation and characterization of crosslinked copolymers involving methyl methacrylate and disiloxane variants demonstrate their use in creating materials with specific swelling, thermal, and morphological characteristics, highlighting the versatility of disiloxane compounds (Yang & Peppas, 1983).
Catalysis in Polymerizations
- Disiloxane-bridged indenyl metallocene catalysts show unique and unexpected behaviors in olefin polymerization, indicating their potential as catalysts in creating diverse polymeric materials (Song, Shackett, Chien, & Rausch, 1995).
Advanced Material Applications
- Disiloxanes like 1,3-bis(3-aminopropyl) tetramethyl disiloxane have been used as epoxy curing agents in semiconductor devices. Their ability to modify the viscosity and thermal expansion of epoxy systems shows their importance in high-reliability electronic packaging (Li & Xie, 2009).
Polymerization Processes
- The interfacial polycondensation of disiloxane series diols with phosgene has been explored for producing polysiloxane carbonates, indicating the versatility of disiloxane compounds in creating heat-resistant materials (Sheludyakov, Mkhitaryan, Gorlov, & Zhinkin, 1976).
Optical and Thermal Properties
- The synthesis of optically active and completely diisotactic poly(siloxane)s utilizing disiloxane units showcases their role in producing polymers with controlled chemical and stereoregular structures (Zhou & Kawakami, 2005).
Plasma Polymerization
- Plasma polymerization of organosiloxanes, including variants of tetramethyl disiloxane, has been studied to understand the polymerization kinetics and the distribution of chemical species. This research aids in developing crosslinked polydimethylsiloxane-like materials (Cai, Fang, & Yu, 1992).
Safety And Hazards
Eigenschaften
IUPAC Name |
tert-butyl-[tert-butyl(dimethyl)silyl]oxy-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H30OSi2/c1-11(2,3)14(7,8)13-15(9,10)12(4,5)6/h1-10H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGTJJHCZWOVVNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)O[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H30OSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60343485 | |
| Record name | TBDMS ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Disiloxane, 1,3-bis(1,1-dimethylethyl)-1,1,3,3-tetramethyl- | |
CAS RN |
67875-55-2 | |
| Record name | TBDMS ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

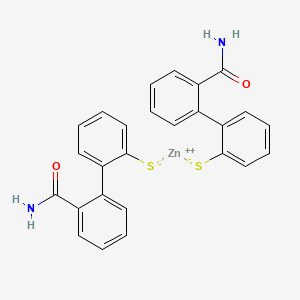
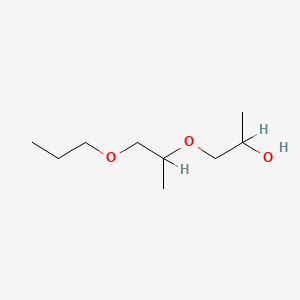
![1H-Pyrrole-2,5-dione, 1-[3-(triethoxysilyl)propyl]-](/img/structure/B1581974.png)
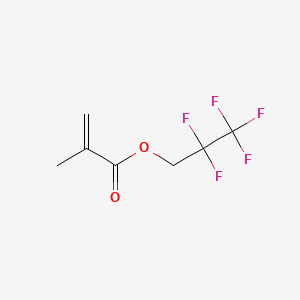
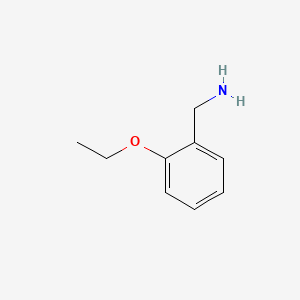
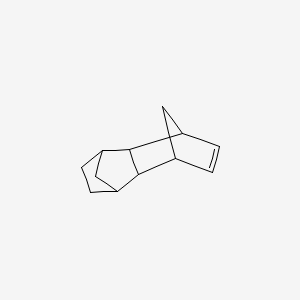
![1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane](/img/structure/B1581981.png)
